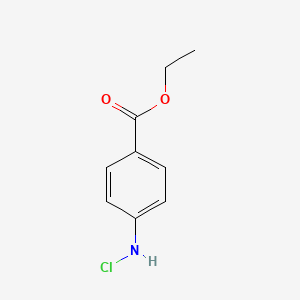
Ethyl 4-(chloroamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(chloroamino)benzoate is an organic compound that belongs to the ester class of chemicals It is characterized by the presence of an ethyl ester group attached to a benzoate ring, which is further substituted with a chloroamino group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(chloroamino)benzoate typically involves the esterification of 4-(chloroamino)benzoic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
4-(chloroamino)benzoic acid+ethanolacid catalystethyl 4-(chloroamino)benzoate+water
The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of heterogeneous acid catalysts, such as sulfonated resins, can also be employed to facilitate the esterification process and allow for easier separation of the catalyst from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(chloroamino)benzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroamino group can be substituted by nucleophiles such as amines or thiols.
Reduction: The chloroamino group can be reduced to an amino group using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to yield 4-(chloroamino)benzoic acid and ethanol in the presence of an acid or base.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate the substitution reaction.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent under anhydrous conditions.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Substituted benzoates with different functional groups replacing the chloroamino group.
Reduction: Ethyl 4-(aminobenzoate) as the major product.
Hydrolysis: 4-(chloroamino)benzoic acid and ethanol.
Scientific Research Applications
Ethyl 4-(chloroamino)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: this compound is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of ethyl 4-(chloroamino)benzoate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The chloroamino group can form hydrogen bonds or electrostatic interactions with target proteins, thereby modulating their activity.
Comparison with Similar Compounds
Ethyl 4-(chloroamino)benzoate can be compared with other similar compounds, such as:
Ethyl 4-aminobenzoate: Lacks the chloro substituent, which may result in different reactivity and biological activity.
Ethyl 4-chlorobenzoate: Lacks the amino group, which affects its ability to form hydrogen bonds and interact with biological targets.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which may influence its solubility and reactivity.
The uniqueness of this compound lies in the presence of both the chloro and amino groups, which provide a combination of reactivity and potential biological activity that is distinct from other related compounds.
Properties
CAS No. |
57311-93-0 |
|---|---|
Molecular Formula |
C9H10ClNO2 |
Molecular Weight |
199.63 g/mol |
IUPAC Name |
ethyl 4-(chloroamino)benzoate |
InChI |
InChI=1S/C9H10ClNO2/c1-2-13-9(12)7-3-5-8(11-10)6-4-7/h3-6,11H,2H2,1H3 |
InChI Key |
JQJXLVFVEDANRB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















